4-Bromo-2-ethynyl-1-methylbenzene

Descripción general

Descripción

“4-Bromo-2-ethynyl-1-methylbenzene” is a chemical compound with the molecular formula C9H7Br . It is also known by its IUPAC name, this compound .

Synthesis Analysis

The synthesis of “this compound” could potentially involve a multi-step process. One possible method could be through electrophilic aromatic substitution . This process typically involves two steps: the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

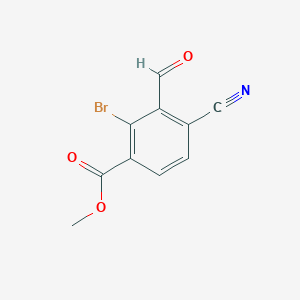

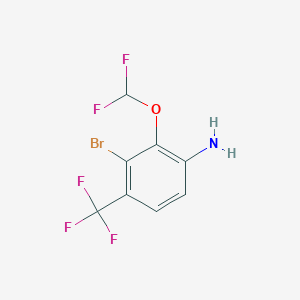

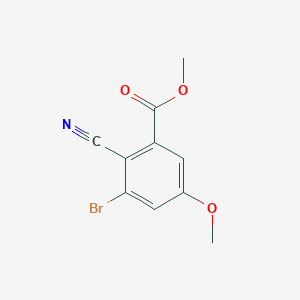

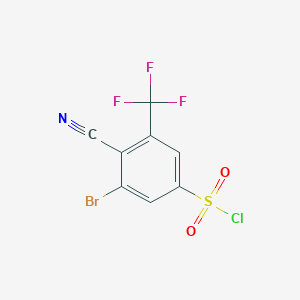

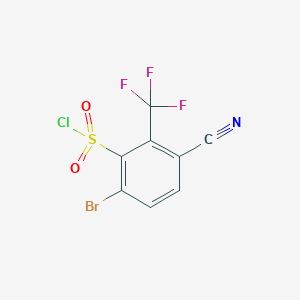

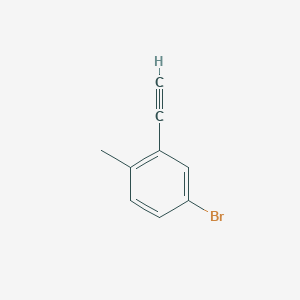

The molecular structure of “this compound” consists of a benzene ring with a bromine atom, an ethynyl group, and a methyl group attached to it . The molecular weight of this compound is 195.06 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 195.06 g/mol, and it exists in a liquid state . The compound has a density of 1.42±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

In the realm of synthesis and chemical interactions, 4-Bromo-2-ethynyl-1-methylbenzene, along with its analogs, is a key intermediate in various synthetic pathways. The compound is utilized in the creation of organic electroluminescent materials, medicinal and pharmaceutical agents, and dyes. Its synthesis and purity are critical, often requiring sophisticated characterization techniques like IR and NMR spectrometry (Xuan et al., 2010). Additionally, the compound is involved in complex coupling reactions such as Sonogashira and Suzuki couplings, highlighting its role in creating biaryl derivatives and diethynylated benzene derivatives, crucial in various chemical synthesis processes (Hassaneen et al., 2015).

Thermochemical Properties

Understanding the thermochemical properties of halogen-substituted methylbenzenes is vital for their application in various industrial processes. Studies focusing on their vapor pressures, vaporization, fusion, and sublimation enthalpies provide insights into their stability and reactivity. These properties are meticulously measured and calculated using quantum-chemical methods, ensuring their accurate application in chemical manufacturing and other industrial uses (Verevkin et al., 2015).

Solid-State Interactions

The compound's interaction in solid-state structures is another intriguing aspect of its application. Its motifs and characteristics in crystal structures have been thoroughly investigated. For example, derivatives of tetraphenylmethane and tetraphenyladamantane substituted with bromo and ethynyl groups show unique motif-forming characteristics due to weak intermolecular interactions. Understanding these interactions is fundamental in crystal engineering and the design of novel materials (Guo et al., 2001).

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-2-ethynyl-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-3-8-6-9(10)5-4-7(8)2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZMPFQLCVJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.